5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C9H8FN3OS and its molecular weight is 225.25 g/mol. The purity is usually 95%.
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Biological Activity
5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.
- Molecular Formula : C₉H₈FN₃OS
- Molecular Weight : 225.25 g/mol
- CAS Number : 1240571-96-3
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. The presence of halogen substituents, such as fluorine in this compound, enhances antibacterial activity against various Gram-positive and Gram-negative bacteria.
A study demonstrated that compounds with similar thiadiazole structures showed effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 32 to 64 μg/mL, suggesting moderate to strong antibacterial properties .
Pathogen | MIC (μg/mL) | Compound Tested |
---|---|---|
Staphylococcus aureus | 32 | This compound |
Escherichia coli | 64 | This compound |
Antifungal Activity
The compound also exhibits antifungal activity. Derivatives with similar structures have been shown to inhibit fungal growth effectively. For example, compounds with the thiadiazole moiety displayed significant activity against Candida albicans and Aspergillus niger, with inhibition rates between 58% and 66% compared to standard antifungals like fluconazole .
Fungal Strain | Inhibition (%) | MIC (μg/mL) |
---|---|---|
Candida albicans | 58 | 24 |
Aspergillus niger | 66 | 32 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds containing the thiadiazole ring have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia).
In vitro studies indicated that the compound exhibited cytotoxic effects with IC₅₀ values lower than those of conventional chemotherapeutics like doxorubicin. Flow cytometry analyses revealed that these compounds could activate apoptotic pathways by increasing p53 levels and caspase activity .
Cancer Cell Line | IC₅₀ (μM) | Mechanism of Action |
---|---|---|
MCF-7 | <10 | Apoptosis induction via p53 |
U-937 | <12 | Caspase activation |
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates. The results indicated that those with fluorinated phenyl groups exhibited superior activity against both bacterial and fungal strains .
- Cytotoxicity Assessment : In a recent investigation involving human cancer cell lines, the compound was tested for its cytotoxic effects. The study found that it significantly reduced cell viability in a dose-dependent manner while promoting apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3OS/c1-14-6-4-2-3-5(10)7(6)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGXZUGGNZYURQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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